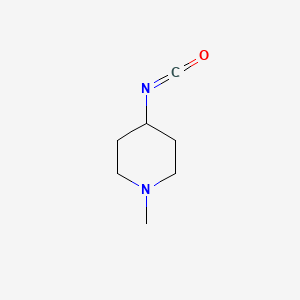

4-Isocyanato-1-methylpiperidine

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-isocyanato-1-methylpiperidine |

InChI |

InChI=1S/C7H12N2O/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 |

InChI Key |

FHCYSJYLWYPKLY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

Reactivity profile of the isocyanate group in 4-Isocyanato-1-methylpiperidine

An In-Depth Technical Guide to the Reactivity Profile of 4-Isocyanato-1-methylpiperidine

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of the isocyanate functional group in 4-isocyanato-1-methylpiperidine. While specific experimental data for this molecule is not extensively documented in publicly accessible literature, this guide synthesizes fundamental principles of physical organic chemistry and draws parallels from established isocyanate chemistry to offer a robust, predictive framework for its behavior. We will explore the intrinsic electronic and steric effects of the 1-methylpiperidine moiety, detail the mechanisms of its core reactions with key nucleophiles—alcohols, amines, and water—and discuss the kinetics and catalytic requirements for these transformations. This document is intended for researchers, scientists, and drug development professionals who may consider using this or structurally similar aliphatic isocyanates as reactive intermediates in synthesis.

Introduction: The Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly valuable functional group in chemical synthesis, renowned for its electrophilic character. The central carbon atom is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This reactivity is the cornerstone of polyurethane chemistry and is widely exploited in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

Isocyanates are broadly categorized as aromatic or aliphatic, a distinction that critically governs their reactivity.[3][4] Aromatic isocyanates, where the -NCO group is attached to an aromatic ring, are generally more reactive. The aromatic ring delocalizes electron density away from the isocyanate group, enhancing the partial positive charge on the carbon and making it a more potent electrophile.[3][5] Conversely, aliphatic isocyanates, where the -NCO group is attached to a saturated carbon, tend to be less reactive and often require catalysis or elevated temperatures to achieve efficient conversion.[1][3][4]

Structural Analysis of 4-Isocyanato-1-methylpiperidine

The reactivity of 4-isocyanato-1-methylpiperidine is dictated by the interplay of its constituent parts: the aliphatic isocyanate and the 1-methylpiperidine ring.

-

Aliphatic Isocyanate: As an aliphatic isocyanate, it is predicted to be inherently less reactive than aromatic counterparts like phenyl isocyanate or toluene diisocyanate (TDI).[4][5]

-

Electronic Effect of the Piperidine Ring: The 1-methylpiperidine group is a saturated heterocyclic system. The nitrogen atom and the alkyl framework act as electron-donating groups through an inductive effect. This effect increases the electron density on the isocyanate carbon, thereby reducing its electrophilicity and decreasing its intrinsic reactivity compared to a simple primary aliphatic isocyanate.[6]

-

Steric Hindrance: The piperidine ring, particularly in its stable chair conformation, presents significant steric bulk around the isocyanate functional group. This bulk can sterically hinder the approach of nucleophiles, further slowing down reaction rates compared to linear aliphatic isocyanates like hexamethylene diisocyanate (HDI).

-

Intramolecular Tertiary Amine: The presence of the tertiary amine within the piperidine ring is a unique feature. While it is part of the electron-donating framework, it also introduces a basic site within the molecule. This raises the possibility of self-catalysis in certain reactions, although steric constraints may limit its effectiveness as an intermolecular catalyst for another molecule. Tertiary amines are well-known catalysts for isocyanate reactions.[7][8][9]

The logical relationship between the molecule's structure and its predicted reactivity is summarized below.

Figure 1: Causality diagram linking the structural features of 4-isocyanato-1-methylpiperidine to its predicted reactivity.

Core Reactivity with Nucleophiles

Isocyanates are defined by their reactions with nucleophiles, which proceed via a nucleophilic addition mechanism.[2][10] The general pathway involves the attack of the nucleophile on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer.

Figure 2: General mechanism of nucleophilic addition to an isocyanate.

Reaction with Alcohols: Carbamate (Urethane) Formation

The reaction of an isocyanate with an alcohol yields a carbamate, commonly known as a urethane.[11][12] This reaction is fundamental to the polyurethane industry.

R-NCO + R'-OH → R-NH-CO-OR'

Given the reduced reactivity of 4-isocyanato-1-methylpiperidine, this reaction is expected to be slow without catalytic intervention.[1] Primary alcohols will react more readily than secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric hindrance.[11]

Catalysis: To achieve practical reaction rates, catalysis is essential. Common catalysts fall into two main categories:

-

Tertiary Amines: Bases like triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane) activate the alcohol via hydrogen bonding, increasing its nucleophilicity.[7][13]

-

Organometallic Compounds: Tin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts that work by forming a complex with the isocyanate, making it more electrophilic.[1][14] Zirconium and bismuth compounds are also used as less toxic alternatives.[1][14]

Figure 3: Reaction of 4-isocyanato-1-methylpiperidine with an alcohol.

Reaction with Amines: Urea Formation

The reaction with amines is typically much faster than with alcohols, yielding substituted ureas.[2][4]

R-NCO + R'R''NH → R-NH-CO-NR'R''

The rate of reaction is highly dependent on the amine's structure and basicity.

-

Primary Amines (R'NH₂): Generally the most reactive class of amines. The reaction with aliphatic primary amines can be extremely rapid, often occurring spontaneously upon mixing.[15]

-

Secondary Amines (R'₂NH): Also highly reactive, though sometimes slightly slower than primary amines due to increased steric hindrance.[16]

-

Aromatic Amines: Less nucleophilic than aliphatic amines and thus react more slowly.

For 4-isocyanato-1-methylpiperidine, the reaction with primary and secondary aliphatic amines is expected to be fast and may not require catalysis.

Reaction with Water: Hydrolysis and Side Reactions

Water is a crucial reactant to consider, as its presence, even in trace amounts, can lead to significant side reactions.[4] The hydrolysis of an isocyanate proceeds in two main steps:

-

Carbamic Acid Formation: The isocyanate reacts with water to form an unstable carbamic acid intermediate.[2][17] R-NCO + H₂O → [R-NH-COOH]

-

Decarboxylation: The carbamic acid rapidly decomposes to yield a primary amine and carbon dioxide gas.[18] [R-NH-COOH] → R-NH₂ + CO₂

The amine generated is a potent nucleophile and will readily react with another molecule of the starting isocyanate to form a symmetrically disubstituted urea.[18]

R-NH₂ + R-NCO → R-NH-CO-NH-R

This urea formation is often an undesired side reaction in polyurethane synthesis, as it can lead to insoluble precipitates and alter the material properties of the final polymer.[18] Therefore, all reactions with 4-isocyanato-1-methylpiperidine should be conducted under strictly anhydrous conditions unless hydrolysis is the desired outcome.

Figure 4: Hydrolysis pathway of an isocyanate leading to urea formation.

Predicted Reactivity Summary

The following table summarizes the predicted relative reactivity of 4-isocyanato-1-methylpiperidine with various nucleophiles, providing a comparative context against standard aliphatic and aromatic isocyanates.

| Nucleophile | Predicted Rate with 4-Isocyanato-1-methylpiperidine | Catalysis Requirement | Common Product | Comparison to Phenyl Isocyanate (Aromatic) | Comparison to n-Hexyl Isocyanate (Linear Aliphatic) |

| Primary Aliphatic Amine | Very Fast | Unlikely | Urea | Slower | Slightly Slower |

| Secondary Aliphatic Amine | Fast | Unlikely | Urea | Slower | Slightly Slower |

| Primary Alcohol | Slow to Moderate | Required | Carbamate | Much Slower | Slower |

| Water | Slow to Moderate | Possible (Base/Acid) | Amine/Urea + CO₂ | Much Slower | Slower |

Experimental Protocol: Synthesis of Benzyl (1-methylpiperidin-4-yl)carbamate

This protocol provides a representative, self-validating workflow for the reaction of 4-isocyanato-1-methylpiperidine with an alcohol. The progress can be unequivocally monitored by the disappearance of the strong isocyanate peak in the IR spectrum.

Objective: To synthesize benzyl (1-methylpiperidin-4-yl)carbamate via a catalyzed reaction.

Materials:

-

4-Isocyanato-1-methylpiperidine (1.0 eq)

-

Benzyl alcohol (1.05 eq)

-

Dibutyltin dilaurate (DBTDL) (0.1 mol%)

-

Anhydrous Toluene

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Instrumentation:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Nitrogen/Argon inlet

-

Heating mantle with temperature controller

-

FTIR Spectrometer

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 4-isocyanato-1-methylpiperidine followed by anhydrous toluene. Stir until dissolved. Add benzyl alcohol via syringe, followed by the catalytic amount of DBTDL.

-

Reaction: Heat the reaction mixture to 60-70 °C.

-

Monitoring: Monitor the reaction progress by FTIR spectroscopy. Withdraw a small aliquot from the reaction mixture periodically and acquire an IR spectrum. The reaction is complete upon the complete disappearance of the characteristic sharp isocyanate (–NCO) stretching band at approximately 2250-2275 cm⁻¹.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure benzyl (1-methylpiperidin-4-yl)carbamate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 5: Experimental workflow for the synthesis and purification of a carbamate derivative.

Conclusion

4-Isocyanato-1-methylpiperidine presents a unique reactivity profile governed by its aliphatic nature and the electronic and steric properties of the 1-methylpiperidine substituent. Its reactivity is predicted to be lower than that of aromatic and unhindered linear aliphatic isocyanates, making catalysis a critical consideration for reactions with moderate to weak nucleophiles like alcohols. The reaction with amines is expected to be rapid, while careful control of water is paramount to prevent the formation of undesired urea byproducts. The principles and protocols outlined in this guide provide a foundational framework for scientists to effectively utilize this and structurally related building blocks in their synthetic endeavors.

References

- RSC Publishing. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.

- Werner, E. (n.d.).

- Turkchem. (2026, January 13).

- Unknown. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- poliuretanos. (n.d.). 2.

- Taylor & Francis Online. (2007, June 11).

- Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Aromatic vs.

- Semantic Scholar. (2025, August 6).

- Canadian Science Publishing. (n.d.).

- ACS Publications. (2007, October 4). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A.

- Experts@Minnesota. (1987, November 20).

- Filo. (2023, November 4). Show the mechanism of the nucleophilic addition reaction of an alcohol wi...

- RSC Publishing. (n.d.).

- Study.com. (n.d.).

- RSC Publishing. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Advances.

- Wikipedia. (n.d.).

- Reddit. (2021, April 14).

- PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity.

- MDPI. (2020, July 3).

- Dongsen Chemicals. (2023, October 21).

- ResearchGate. (2018, November 19). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.

Sources

- 1. turkchem.net [turkchem.net]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pcimag.com [pcimag.com]

- 5. mdpi.com [mdpi.com]

- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 7. poliuretanos.com.br [poliuretanos.com.br]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Show the mechanism of the nucleophilic addition reaction of an alcohol wi.. [askfilo.com]

- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 12. homework.study.com [homework.study.com]

- 13. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. wernerblank.com [wernerblank.com]

- 15. experts.umn.edu [experts.umn.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. reddit.com [reddit.com]

An In-Depth Technical Guide to Aromatic and Aliphatic Isocyanates: Core Differences and Scientific Implications

Abstract

Isocyanates are a cornerstone of polyurethane chemistry, serving as the reactive backbone for a vast array of materials. The fundamental choice between an aromatic and an aliphatic isocyanate dictates the final properties of the polymer, from its mechanical resilience and thermal stability to its long-term durability and biocompatibility. This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals, moving beyond a simple list of properties to explore the underlying chemical principles, reaction kinetics, and degradation pathways. We will delve into the causality behind their distinct behaviors, provide validated experimental protocols for their characterization, and discuss the critical implications of these differences in high-performance applications, including the biomedical field.

Introduction: The Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly reactive moiety that serves as a critical building block for polyurethane polymers. The synthesis of a polyurethane is fundamentally an exothermic polyaddition reaction between a diisocyanate and a polyol (a compound with two or more hydroxyl groups)[1][2]. The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by compounds containing active hydrogen, such as the hydroxyl groups of polyols[3][4]. This reaction forms the characteristic urethane linkage [–NH–C(O)–O–], which defines the polyurethane polymer backbone[5].

While this core reaction is common to all polyurethanes, the nature of the organic group (R) attached to the isocyanate dictates the molecule's reactivity and the ultimate properties of the resulting polymer. The primary classification is based on whether this 'R' group is aromatic (containing a benzene ring) or aliphatic (a linear, branched, or cyclic non-aromatic carbon chain)[6][7]. This structural distinction is the genesis of the profound differences in their performance.

Caption: Fundamental structural difference between aromatic and aliphatic isocyanates.

Head-to-Head Comparison: Aromatic vs. Aliphatic Isocyanates

The decision to use an aromatic or aliphatic isocyanate is a critical formulation choice driven by the end-use requirements of the material. Their differences are not subtle and have significant consequences for processing, performance, and safety.

Chemical Structure and Reactivity

The most significant differentiator is reactivity, which is a direct consequence of their electronic structure[8].

-

Aromatic Isocyanates: Common examples include Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI)[1][9]. The isocyanate group is attached directly to an aromatic ring. This ring acts as an electron-withdrawing group, pulling electron density away from the NCO group through resonance[4][8]. This effect increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus significantly more reactive towards nucleophiles like polyols[8][10]. This high reactivity allows for rapid curing, often at room temperature, without the need for strong catalysts[11][12].

-

Aliphatic Isocyanates: Key examples are Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI)[9][11]. The NCO group is attached to a non-aromatic, electron-donating alkyl chain. This structure does not offer the same degree of electronic activation. Consequently, aliphatic isocyanates are considerably less reactive than their aromatic counterparts[11][13]. Their formulation almost always requires strong catalysts (e.g., dibutyltin dilaurate) and/or elevated temperatures to achieve practical cure rates[8][11].

Caption: Electronic effects on the reactivity of the isocyanate group.

This reactivity differential is not merely qualitative. The reaction rate constants can differ by orders of magnitude.

| Isocyanate Type | Common Examples | Relative Reactivity | Curing Characteristics |

| Aromatic | MDI, TDI | Very High | Fast cure at ambient temperatures; often catalyst-free[11][14]. |

| Aliphatic | HDI, IPDI, H12MDI | Low to Moderate | Slower cure; typically requires strong catalysts and/or heat[11][13]. |

| Table 1: Comparative Reactivity and Curing Characteristics. |

Photostability and Color Retention

A critical weakness of aromatic isocyanates is their poor stability upon exposure to ultraviolet (UV) radiation[14]. The aromatic rings in the polymer backbone are susceptible to photo-oxidation. This process can lead to the formation of colored degradation products, such as quinone-imide structures, through mechanisms like the photo-Fries rearrangement[15]. This results in significant yellowing and chalking over time, making them unsuitable for exterior applications where color stability is paramount[6][7][16].

Conversely, aliphatic isocyanates lack these UV-absorbing aromatic structures. This inherent structural difference grants them excellent resistance to UV degradation, superior color retention, and gloss maintenance over extended periods[7][9][14]. This makes them the material of choice for high-performance coatings, such as in the automotive and aerospace industries[17].

Mechanical and Thermal Properties

The rigid, planar structure of the benzene ring in aromatic isocyanates contributes to the formation of hard, stiff polymer segments. This generally results in polyurethanes with high hardness, excellent abrasion resistance, and robust mechanical properties[14][18].

Aliphatic isocyanates, with their more flexible chain structures, typically produce more flexible and elastic polyurethanes[7]. While they offer superior weatherability, they may not always match the sheer hardness and rigidity of aromatic-based systems[18]. However, formulation adjustments with different polyols and chain extenders allow for a wide range of mechanical properties to be achieved[17].

| Property | Aromatic Isocyanates (e.g., MDI, TDI) | Aliphatic Isocyanates (e.g., HDI, IPDI) |

| UV Stability | Poor; yellows and degrades with UV exposure[6][7]. | Excellent; maintains color and gloss[9][14]. |

| Mechanical Properties | Typically harder, more rigid, high abrasion resistance[7][14]. | Generally more flexible and elastic[7]. |

| Chemical Resistance | Good, formulation dependent. | Often superior chemical resistance and weatherability[7][14]. |

| Cost | More cost-effective[6][14]. | Higher cost due to more complex synthesis[6]. |

| Table 2: Summary of Key Performance and Economic Differences. |

Biocompatibility and Toxicity Considerations

For professionals in drug development and medical device manufacturing, the biocompatibility and degradation profile of a polymer are of utmost importance. Here, aliphatic isocyanates offer a distinct advantage.

Aromatic isocyanates, particularly MDI, can degrade over time through hydrolysis of the urethane linkage. This degradation can release the parent aromatic diamine, such as 4,4'-methylenedianiline (MDA), a compound which is a known potential carcinogen[18]. This possibility raises significant safety concerns for long-term implantable devices.

Aliphatic isocyanates are considered more biocompatible for two primary reasons[3]:

-

They do not degrade into toxic aromatic amines[18].

-

They exhibit greater stability in biological environments, resisting both oxidative and hydrolytic degradation better than many aromatic counterparts[18].

This superior safety profile is why aliphatic-based polyurethanes are prevalent in medical applications such as catheters, pacemaker leads, and other in-vivo devices[18]. However, it is crucial to note that all isocyanates, in their monomeric form, are potent respiratory and dermal sensitizers requiring strict handling protocols[13][19].

Experimental Protocols for Characterization

Validating the choice of isocyanate and characterizing the resulting polyurethane requires a suite of analytical techniques. The following protocols provide a framework for comparative analysis.

Protocol: Comparative Reactivity Analysis via FT-IR Spectroscopy

This protocol allows for the quantitative comparison of reaction kinetics by monitoring the consumption of the isocyanate functional group.

Objective: To determine the relative reaction rates of an aromatic and an aliphatic isocyanate with a standard polyol.

Methodology:

-

Reagent Preparation: Prepare separate, equimolar solutions of the aromatic isocyanate (e.g., MDI) and the aliphatic isocyanate (e.g., HDI) in a dry, inert solvent (e.g., anhydrous toluene). Prepare a separate solution of a standard diol (e.g., 1,4-butanediol) in the same solvent.

-

Initiation of Reaction: In a temperature-controlled reaction vessel, mix the polyol solution with one of the isocyanate solutions. Start a timer immediately upon mixing.

-

FT-IR Monitoring: Immediately take an aliquot of the reacting mixture and place it between two NaCl plates. Acquire an FT-IR spectrum.

-

Data Acquisition: The key analytical band is the strong, sharp absorbance of the N=C=O stretch, which appears around 2270 cm⁻¹[20]. This peak is well-isolated and its disappearance is directly proportional to the consumption of the isocyanate[21].

-

Time-Course Analysis: Repeat the FT-IR measurement at regular time intervals (e.g., every 5 minutes for the aliphatic system, every 30 seconds for the aromatic system) until the peak at 2270 cm⁻¹ has disappeared or reached a plateau.

-

Data Processing: Plot the normalized peak area of the 2270 cm⁻¹ band as a function of time for both the aromatic and aliphatic reactions. The slope of this curve is indicative of the reaction rate.

-

Validation: The protocol is self-validating. A faster decay of the 2270 cm⁻¹ peak for the aromatic isocyanate directly and quantitatively confirms its higher reactivity compared to the aliphatic isocyanate.

Workflow for Comprehensive Polyurethane Characterization

Once a polyurethane is synthesized, a multi-technique approach is necessary to fully understand its properties.

Caption: A standard workflow for the synthesis and characterization of polyurethanes.

-

Fourier Transform Infrared Spectroscopy (FTIR): Confirms the successful formation of urethane linkages by observing the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of N-H (~3300 cm⁻¹) and urethane C=O (~1700 cm⁻¹) bands[22][23].

-

Differential Scanning Calorimetry (DSC): Measures thermal transitions, most importantly the glass transition temperature (Tg), which provides insight into the polymer's phase behavior and service temperature range[22].

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer[23][24].

-

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC): Characterizes the molecular weight and molecular weight distribution (polydispersity) of the polymer chains, which strongly influence mechanical properties[25].

Conclusion

The choice between aromatic and aliphatic isocyanates is a fundamental decision in polymer science with far-reaching implications. Aromatic isocyanates offer the advantages of high reactivity and cost-effectiveness, leading to strong, rigid materials ideal for indoor applications like foams and elastomers[12][14]. Their primary drawback is a profound lack of UV stability. Aliphatic isocyanates provide exceptional UV and weathering resistance, superior color retention, and a more favorable biocompatibility profile, making them indispensable for high-performance coatings and critical medical devices[3][14][17]. This performance comes at a higher financial cost and requires more demanding processing conditions due to lower reactivity[6]. For the researcher, scientist, or drug development professional, understanding the causality—the direct link between chemical structure, electronic effects, and macroscopic properties—is essential for rational material design and the development of safe, effective, and durable products.

References

-

Pflaumer Brothers. (2024, July 23). Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. [Link]

-

UMI Coatings. (2025, April 30). Understanding Aliphatic vs. Aromatic Coatings: What's the Difference and Which Should You Choose?. [Link]

-

Bounce Back Surfaces. (2023, December 13). Aromatic and Aliphatic polyurethanes. [Link]

-

PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

-

AIDIC. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]

-

Redwood UK. (2023, September 1). What are the different types of Isocyanates?. [Link]

-

Dongsen Chemicals. (2023, November 6). Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. [Link]

-

NIH. Mass Spectrometry of Polyurethanes. [Link]

-

Taylor & Francis Online. (2021, September 14). Applications of characterization methods in polyurethane materials: analysis of microphase-separated structures. [Link]

-

Werner, P. (2006, November 20). Isocyanates Aromatic Aliphatic. [Link]

-

EPA. Toxicology: Isocyanates Profile. [Link]

-

ResearchGate. ANALYTICAL CHARACTERIZATION OF POLYURETHANES | Request PDF. [Link]

-

ResearchGate. (2025, August 5). (PDF) Characterisation of Polyurethane Coatings Using Thermoanalytical Techniques. [Link]

-

ACS Publications. (2023, November 5). Polyurethane and Its Composites: Synthesis to Application. [Link]

-

ACS Publications. (2021, May 19). Introduction to Polyurethane Chemistry. [Link]

-

AZoM. (2021, June 10). Unbiased and Absolute Polyurethane Molar Mass Measurements with SEC-MALS. [Link]

-

EPA. Health Effects of Diisocyanates. [Link]

-

VersaFlex. (2025, September 10). Aliphatic vs. Aromatic Spray Systems. [Link]

-

Parker Hannifin. Aliphatic Polycarbonate Polyurethanes with Broad Chemical Resistance for In Vivo Medical Devices. [Link]

-

YouTube. (2026, January 13). Isocyanates for Polyurethanes and Polyurea Coatings, Adhesives. [Link]

-

NIH. (2020, July 3). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. [Link]

-

DTIC. Photolysis of Aromatic Diisocyanate Based Polyurethanes in Solution. [Link]

-

ResearchGate. (2025, August 6). (PDF) A laboratory comparison of analytical methods used for isocyanates. [Link]

- Google Patents. WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).

-

Tri-iso. Aliphatic Isocyanates | Polyurethane and Polyurea | Click for Sample or Quote. [Link]

-

ACS Publications. Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. [Link]

-

ResearchGate. Relative reactivity's of various functional groups towards isocyanates. [Link]

-

Imenpol blog. (2026, February 10). What are aliphatic isocyanates?. [Link]

Sources

- 1. l-i.co.uk [l-i.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aidic.it [aidic.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. umicoatings.com [umicoatings.com]

- 7. Choosing Your Polyurethane Adhesive [bbsurfaces.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison - Dongsen Chemicals [dongsenchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pcimag.com [pcimag.com]

- 12. gas-sensing.com [gas-sensing.com]

- 13. wernerblank.com [wernerblank.com]

- 14. pflaumer.com [pflaumer.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. hansonco.net [hansonco.net]

- 17. imenpol.com [imenpol.com]

- 18. parker.com [parker.com]

- 19. epa.gov [epa.gov]

- 20. researchgate.net [researchgate.net]

- 21. paint.org [paint.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. azom.com [azom.com]

Methodological & Application

Application of 4-Isocyanato-1-methylpiperidine in medicinal chemistry for drug discovery

Document Type: Technical Guide & Protocols Subject: Strategic application of 4-Isocyanato-1-methylpiperidine (CAS: 41530-58-9) for physicochemical optimization and scaffold diversification. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

4-Isocyanato-1-methylpiperidine is a bifunctional reagent comprising a highly reactive isocyanate electrophile and a basic 1-methylpiperidine tail. In modern drug discovery, it serves as a "privileged building block" used primarily to install the 1-methylpiperidin-4-yl urea motif.

This moiety is strategically employed to:

-

Enhance Solubility: The basic tertiary amine (

) introduces an ionizable center, significantly improving aqueous solubility of lipophilic lead compounds. -

Target GPCRs & Enzymes: The piperidine ring mimics bioactive amines found in neurotransmitters, making it effective in designing ligands for GPCRs (e.g., Muscarinic receptors) and enzymes like Soluble Epoxide Hydrolase (sEH).

-

Improve Metabolic Stability: Compared to flexible alkyl chains, the piperidine ring restricts conformational entropy and can block metabolic soft spots.

Chemical Profile & Handling

Safety Warning: Isocyanates are potent respiratory sensitizers and lachrymators. All procedures must be conducted in a fume hood.

| Property | Data | Relevance |

| CAS Number | 41530-58-9 | Identity verification. |

| Molecular Weight | 140.18 g/mol | Stoichiometry calculations. |

| Physical State | Colorless to light yellow liquid | Easy to dispense volumetrically. |

| Reactivity | Electrophilic (Isocyanate) | Reacts rapidly with amines, alcohols, and thiols. |

| Stability | Moisture Sensitive | Hydrolyzes to form the amine and |

Strategic Application: The "Solubility Switch"

A common bottleneck in lead optimization is poor aqueous solubility. 4-Isocyanato-1-methylpiperidine offers a one-step solution to append a solubilizing group via a stable urea linkage.

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors Early sEH inhibitors (e.g., N,N’-dicyclohexylurea) suffered from "brick-dust" properties—high melting points and near-zero water solubility. By replacing one cyclohexyl ring with a 1-methylpiperidin-4-yl group using this reagent, researchers maintained potency (via the urea pharmacophore) while introducing a protonatable nitrogen, thereby enabling oral bioavailability.

Mechanism of Action (Urea Formation)

The reaction proceeds via nucleophilic attack of a primary or secondary amine onto the central carbon of the isocyanate group.

Figure 1: General mechanism for urea synthesis. The basic nitrogen in the piperidine ring does not interfere with the isocyanate reactivity under neutral conditions.

Detailed Experimental Protocols

Protocol A: Synthesis of Urea Derivatives (Standard & Parallel)

Objective: Coupling 4-Isocyanato-1-methylpiperidine with a lipophilic amine (R-NH2).

Reagents:

-

Amine substrate (1.0 equiv)

-

4-Isocyanato-1-methylpiperidine (1.1 – 1.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (Optional): Triethylamine (TEA) if amine is a salt.

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen (

). -

Dissolution: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL).

-

Note: If the amine is an HCl salt, add TEA (1.5 mmol) and stir for 10 min to liberate the free base.

-

-

Addition: Add 4-Isocyanato-1-methylpiperidine (1.1 mmol) dropwise at

(ice bath).-

Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions (e.g., dimerization).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LCMS. Look for the disappearance of the amine peak and appearance of the urea mass (

).

-

-

Workup (Method 1 - Standard):

-

Evaporate solvent under reduced pressure.

-

Purify via flash column chromatography (Eluent: DCM/MeOH/NH3). The product is polar; use an ammonia-saturated mobile phase to prevent streaking.

-

-

Workup (Method 2 - High Throughput/Scavenger):

-

Add Polystyrene-Trisamine resin (3 equiv relative to excess isocyanate) to the reaction mixture.

-

Stir for 2 hours. The resin reacts with unreacted isocyanate.

-

Filter off the resin. The filtrate contains the pure urea product.

-

Concentrate to dryness.

-

Protocol B: Synthesis of Carbamates (Reaction with Alcohols)

Objective: Creating a carbamate linkage (R-O-CO-NH-Piperidine). This reaction is slower than urea formation and requires catalysis.

Reagents:

-

Alcohol substrate (R-OH)

-

Catalyst: Dibutyltin dilaurate (DBTDL) or DMAP (5-10 mol%)

-

Temperature: Reflux (

)

Modifications:

-

Use anhydrous THF or Toluene.

-

Heat is strictly required.

-

Monitor for the disappearance of the isocyanate peak in IR spectroscopy (

).

Quality Control & Validation

Trustworthiness in synthesis relies on rigorous characterization.

| Analytical Method | Expected Observation | Diagnostic Value |

| LC-MS (ESI+) | Rapid confirmation of covalent coupling. | |

| 1H NMR (DMSO-d6) | Urea -NH- protons appear as doublets/singlets between | Confirms urea formation.[1][2] |

| 1H NMR (Methyl) | Sharp singlet at | Confirms presence of the piperidine tail. |

| IR Spectroscopy | Disappearance of sharp peak at | Confirms consumption of reagent. |

Optimization & Troubleshooting Workflow

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

-

Safety & Handling: TCI Chemicals. Safety Data Sheet: 4-Isocyanato-1-methylpiperidine. Link

-

Medicinal Chemistry Application (sEH): Hammock, B. D., et al. "Structure-directed discovery of potent soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry. Link

-

General Urea Synthesis: "Comprehensive Guide to the Synthesis of Urea Derivatives." Organic Chemistry Portal. Link

-

Isocyanates in Drug Design: "Medicinal Chemistry of Isocyanides and Isocyanates." Chemical Reviews. Link

-

Reagent Properties: PubChem Compound Summary for CID 205642. Link

Sources

Application Note: Strategic Utilization of 4-Isocyanato-1-methylpiperidine in Medicinal Chemistry

Executive Summary & Strategic Value

4-Isocyanato-1-methylpiperidine is a high-value heterobifunctional building block. Unlike simple alkyl isocyanates, this reagent installs a 1-methylpiperidin-4-yl motif—a "privileged scaffold" in drug discovery known to improve solubility and pharmacokinetic profiles (pK) due to the basic tertiary amine.

However, its dual nature (reactive electrophilic isocyanate + basic nucleophilic amine) presents unique handling challenges. This guide moves beyond generic protocols to provide a robust, self-validating methodology for synthesizing urea and carbamate derivatives with high fidelity.

Key Chemical Properties

| Property | Value | Critical Insight |

| Molecular Weight | 140.18 g/mol | Useful for mass balance calculations. |

| Physical State | Colorless to yellow liquid | Discoloration indicates oxidation or polymerization. |

| Boiling Point | ~85°C (at reduced pressure) | Volatile; handle in fume hood. |

| Reactivity | Electrophilic (Isocyanate) | Moisture sensitive; hydrolyzes to urea dimer. |

| Basicity | Tertiary Amine ( | Crucial for purification strategies (SCX/Acid-Base). |

Critical Safety & Handling (The "Zero-Moisture" Rule)

Hazard Warning: Isocyanates are potent sensitizers and lachrymators. The piperidine moiety adds neurotoxic potential.

-

Moisture Control: Isocyanates react rapidly with water to form carbamic acids, which decarboxylate to primary amines. These amines then react with the remaining isocyanate to form symmetrical urea dimers (a common impurity).

-

Protocol: Always use anhydrous solvents (water < 50 ppm). Store the reagent under argon/nitrogen at 2–8°C.

-

-

Quenching: Never dispose of unreacted isocyanate directly. Quench with methanol or a 1:1 mixture of water/ethanol containing 5% ammonia before disposal.

Reaction Design Strategy

The synthesis of derivatives from 4-Isocyanato-1-methylpiperidine is governed by the nucleophilicity of the partner.

Decision Matrix

| Target Product | Nucleophile | Solvent System | Catalyst? | Temp |

| Urea | DCM, THF, or DMF | None (usually) | 0°C | |

| Carbamate | Alcohol ( | DCM, Toluene | None or mild base | RT |

| Carbamate | Alcohol ( | Toluene, DMF | DBTL or DMAP | 60°C |

Detailed Protocols

Protocol A: Synthesis of Urea Derivatives (The "Click" Method)

Best for: Rapid library generation, SAR exploration.

Mechanism: The nucleophilic amine attacks the central carbon of the isocyanate group. The basic piperidine ring in the reagent acts as an internal proton scavenger, often accelerating the reaction compared to neutral isocyanates.

Caption: Mechanism of urea formation. The tertiary amine on the piperidine ring can facilitate the proton transfer step.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 20 mL reaction vial and purge with Nitrogen (

). -

Solvation: Dissolve the nucleophilic amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [Concentration: 0.1 M].

-

Expert Tip: If the amine is a salt (e.g., HCl salt), add 1.05 equiv of DIPEA to free-base it before adding the isocyanate.

-

-

Addition: Add 4-Isocyanato-1-methylpiperidine (1.1 equiv) dropwise at 0°C.

-

Why 1.1 equiv? A slight excess ensures complete consumption of the valuable amine starting material. The excess isocyanate is easier to remove than unreacted amine.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by LCMS.[1] Look for

of the product. Disappearance of the amine peak indicates completion.

-

-

Quench: Add 0.5 mL of Methanol (MeOH) and stir for 15 minutes. This converts excess isocyanate into the methyl carbamate, which is easily separated.

Purification (The "Basic Handle" Advantage): Since the product contains a basic piperidine:

-

Method 1 (SCX Cartridge - Recommended): Load reaction mixture onto a Strong Cation Exchange (SCX) column. Wash with MeOH (elutes non-basic impurities). Elute product with

in MeOH. -

Method 2 (Acid/Base Extraction):

-

Dilute with EtOAc.

-

Extract with

(Product goes to aqueous phase; neutral impurities stay in organic). -

Basify aqueous phase with

(pH > 12). -

Extract product back into EtOAc.

-

Protocol B: Synthesis of Carbamate Derivatives

Best for: Prodrug design, increasing metabolic stability.

Mechanism: Alcohols are poorer nucleophiles than amines. This reaction is slower and often requires activation.

Caption: Decision tree for carbamate synthesis optimization based on steric hindrance.

Step-by-Step Procedure:

-

Preparation: Use a sealed tube or pressure vial if heating above boiling point.

-

Solvation: Dissolve Alcohol (1.0 equiv) in anhydrous Toluene or DMF.

-

Catalysis (Optional but Recommended): For secondary alcohols, add 10 mol% DMAP (4-Dimethylaminopyridine) or 1 mol% DBTL (Dibutyltin dilaurate).

-

Addition: Add 4-Isocyanato-1-methylpiperidine (1.2 – 1.5 equiv).

-

Reaction: Heat to 80°C for 4–12 hours.

-

Expert Tip: If using DMF, keep temperature below 100°C to avoid solvent decomposition (dimethylamine formation).

-

-

Workup:

-

Evaporate Toluene.

-

Dissolve residue in DCM.

-

Wash with saturated

to remove acidic impurities. -

Perform the Acid/Base Extraction described in Protocol A to isolate the basic product.

-

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Precipitate forms immediately | Urea product insolubility | Add DMF or DMSO to solubilize. Check if it is the symmetrical urea dimer (impurity). |

| Low Yield (Urea) | HCl salt interference | Ensure amine is free-based with DIPEA/TEA. |

| Low Yield (Carbamate) | Moisture contamination | Re-dry solvents. Isocyanates hydrolyze faster than they react with bulky alcohols. |

| Product stuck on SCX | Strong binding | Use |

References

-

Isocyanate Reactivity & Mechanism

-

Ozaki, S. "Recent advances in isocyanate chemistry." Chemical Reviews, 72(5), 457–496. Link

-

-

Piperidine Scaffolds in Drug Discovery

-

Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394 (2018). Link

-

-

Carbamate Synthesis Protocols

-

Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940 (2015). Link

-

-

Purification of Basic Amines (SCX)

-

Sigma-Aldrich Application Note. "Catch and Release: Purification of Amines." Link

-

Sources

Application Note: Precision Monitoring of 4-Isocyanato-1-methylpiperidine in Drug Synthesis

Topic: Analytical techniques for monitoring 4-Isocyanato-1-methylpiperidine reactions Content Type: Detailed Application Notes and Protocols

Introduction: The Autocatalytic Challenge

4-Isocyanato-1-methylpiperidine (CAS: 41663-50-7) is a specialized heterocycle employed in medicinal chemistry to introduce piperidine motifs into urea-based kinase inhibitors and GPCR ligands. Unlike standard aliphatic isocyanates, this molecule possesses an internal tertiary amine (the N-methylpiperidine moiety).

Expert Insight: The presence of this internal basic center presents a unique analytical challenge. Tertiary amines are well-known catalysts for isocyanate reactions (e.g., urethane formation, trimerization). Consequently, 4-Isocyanato-1-methylpiperidine exhibits autocatalytic instability . It is highly prone to rapid hydrolysis and dimerization (formation of uretidiones or isocyanurates) even under trace moisture conditions. Standard analytical workflows must be modified to account for this hyper-reactivity.

This guide details three validated protocols to monitor this compound:

-

In-Situ FT-IR: For real-time reaction kinetics without sampling.

-

Derivatization-HPLC: For precise quantitative impurity profiling.

-

Potentiometric Titration: For bulk purity (NCO value) determination.

In-Situ Reaction Monitoring (PAT)

Technique: ReactIR / In-Situ FT-IR Spectroscopy Objective: Real-time endpoint determination without disturbing the reaction equilibrium.

Mechanistic Principle

The isocyanate functional group (-N=C=O) exhibits a strong, sharp asymmetric stretching vibration at approximately 2270 cm⁻¹ .[1] This peak is spectrally isolated from most organic solvents and reagents. By tracking the disappearance of this peak, the consumption of 4-Isocyanato-1-methylpiperidine can be quantified kinetically.

Experimental Setup Workflow

The following diagram illustrates the Process Analytical Technology (PAT) loop for anhydrous monitoring.

Figure 1: Closed-loop Process Analytical Technology (PAT) setup for monitoring moisture-sensitive isocyanates.

Protocol: Real-Time Kinetic Profiling

-

Background Collection: Insert the clean ATR probe into the reaction solvent (e.g., dry DCM or THF) at reaction temperature. Collect background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Baseline Establishment: Add non-reactive components (e.g., base, catalyst).

-

Substrate Addition: Add 4-Isocyanato-1-methylpiperidine.

-

Peak Verification: Confirm the appearance of the diagnostic peak at 2260–2275 cm⁻¹ .

-

Note: If the peak appears as a doublet, it may indicate Fermi resonance or early hydrolysis.

-

-

Monitoring: Set acquisition interval to 30 seconds. Track peak height/area until it plateaus or reaches baseline (for consumption).

-

Quenching: Do not stop the reaction until the 2270 cm⁻¹ signal is <1% of the initial value (or steady state).

Quantitative Analysis via Derivatization (HPLC)

Technique: Reverse-Phase HPLC with Pre-Column Derivatization Objective: Quantify purity and identify degradation products (amines/ureas).

Why Derivatization? Direct injection of isocyanates into HPLC is unreliable because they react with mobile phase water/alcohols and interact irreversibly with column stationary phases. We must "lock" the isocyanate into a stable urea derivative using a secondary amine.

Derivatization Reagent: Dibutylamine (DBA)

DBA reacts rapidly and quantitatively with isocyanates to form stable urea derivatives that are UV-active (254 nm) and chromatographically stable.

Protocol: Sample Preparation

-

Derivatizing Solution: Prepare a 0.1 M solution of Dibutylamine (DBA) in dry Toluene.

-

Sampling: Withdraw 50 µL of the reaction mixture.

-

Quenching (Immediate): Add the sample immediately into a vial containing 950 µL of the Derivatizing Solution.

-

Reaction: R-NCO + (C₄H₉)₂NH → R-NH-CO-N(C₄H₉)₂

-

-

Incubation: Vortex for 30 seconds. Allow to stand for 5 minutes at room temperature.

-

Dilution: Dilute 1:10 with Acetonitrile (ACN) to match the mobile phase.

-

Analysis: Inject into HPLC.

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Urea carbonyl) and 210 nm (Piperidine ring) |

| Gradient | 10% B to 90% B over 15 min; Hold 2 min. |

| Temperature | 40°C |

Data Interpretation[2][3][4][5]

-

Peak A (Early Elution): 1-methylpiperidin-4-amine (Hydrolysis impurity).

-

Peak B (Target): 4-Isocyanato-1-methylpiperidine-DBA urea derivative.

-

Peak C (Late Elution): Excess Dibutylamine (if UV active at chosen wavelength) or Toluene.

Bulk Purity Assessment: Potentiometric Titration

Technique: Back-Titration according to ASTM D2572 (Modified) Objective: Determine the precise "NCO Value" (weight %) of the raw material.

Logic

The sample is reacted with a known excess of dibutylamine.[2][3][4] The unreacted amine is then back-titrated with standardized HCl.[2][3][5][6] The difference represents the amine consumed by the isocyanate.

Workflow Diagram

Figure 2: Potentiometric back-titration workflow for NCO content determination.

Calculation

-

B: Volume of HCl for Blank (mL)

-

S: Volume of HCl for Sample (mL)

-

N: Normality of HCl

-

W: Weight of sample (g)

-

4.202: Milliequivalent weight of NCO group * 100

References

-

ASTM International. (2019). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. ASTM International.

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Context: FT-IR principles for carbonyl monitoring).

-

Agilent Technologies. (2020). Analysis of Isocyanates in Air using HPLC with UV/Fluorescence Detection. Agilent Application Notes.

-

TCI Chemicals. (2024).[3] Product Safety Data Sheet: 4-Isocyanato-1-methylpiperidine. TCI America.

-

BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. (Context: Piperidine reaction monitoring).

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. xylemanalytics.com [xylemanalytics.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. xylem.com [xylem.com]

- 6. scribd.com [scribd.com]

Stoichiometric calculations for reactions involving 4-Isocyanato-1-methylpiperidine

Focus Reagent: 4-Isocyanato-1-methylpiperidine

Executive Summary

4-Isocyanato-1-methylpiperidine (CAS 1236140-75-2) is a specialized heterobifunctional building block used primarily in medicinal chemistry to introduce the 1-methylpiperidin-4-yl moiety. This structural motif is highly valued for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates due to the basicity of the tertiary amine (

This guide provides a rigorous protocol for stoichiometric calculations and experimental handling of this reagent. Unlike simple alkyl isocyanates, the internal basicity of the piperidine ring requires specific attention to reaction pH and workup procedures to prevent self-catalysis or loss of product during extraction.

Chemical Profile & Specifications

Before performing any stoichiometric calculations, the physical constants of the reagent must be established. Note that this reagent is moisture-sensitive and often supplied as a liquid or low-melting solid.

| Property | Value | Notes |

| Chemical Name | 4-Isocyanato-1-methylpiperidine | |

| CAS Number | 1236140-75-2 | Verify batch certificate; often custom synthesized. |

| Precursor Amine | 4-Amino-1-methylpiperidine (CAS 41838-46-4) | Used if generating in situ. |

| Formula | ||

| Molecular Weight | 140.18 g/mol | Use this for all molar calculations. |

| Density | ~1.02 g/mL (Estimated) | Critical: Do not rely on volumetric transfer for limiting reagents. Weigh the mass. |

| Solubility | DCM, THF, DMF, Acetonitrile | Reacts with protic solvents (MeOH, Water). |

| Stability | Moisture Sensitive | Hydrolyzes to amine + |

Stoichiometric Strategy

In synthesis, the isocyanate is typically used as the electrophile reacting with a nucleophile (amine or alcohol).[1]

3.1 The "Isocyanate Excess" Rule

Isocyanates are prone to hydrolysis by trace water in solvents, converting them back to the amine, which then reacts with remaining isocyanate to form a symmetric urea impurity (dimer).

-

Standard Practice: Use 1.1 to 1.2 equivalents of 4-Isocyanato-1-methylpiperidine relative to the limiting nucleophile.

-

Why: This excess compensates for trace hydrolysis and drives the reaction to completion.

3.2 Calculation Workflow

Scenario: Synthesis of a Urea derivative from a secondary amine (Limiting Reagent).

3.3 Purity Correction

Commercial isocyanates often degrade. If the Certificate of Analysis (CoA) states 95% purity:

Experimental Protocol: Urea Synthesis

Objective: Synthesis of 1-(1-methylpiperidin-4-yl)-3-arylurea. Scale: 1.0 mmol (Limiting Reagent: Aniline derivative).

Materials:

-

Nucleophile: Aniline derivative (1.0 eq, 1.0 mmol).

-

Electrophile: 4-Isocyanato-1-methylpiperidine (1.2 eq, 1.2 mmol, 168.2 mg).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration).

-

Base (Optional): Diisopropylethylamine (DIPEA) - usually not needed due to piperidine basicity, but added (1.5 eq) if the starting amine is a salt (e.g., HCl salt).

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon.

-

-

Dissolution of Nucleophile:

-

Add the Aniline derivative (1.0 mmol) to the flask.

-

Add anhydrous DCM (10 mL).

-

Critical Check: If the amine is an HCl salt, add DIPEA (1.5 mmol, 261 µL) and stir for 10 min to liberate the free base.

-

-

Addition of Isocyanate:

-

Weigh exactly 168.2 mg (1.2 mmol) of 4-Isocyanato-1-methylpiperidine.

-

Dilute this in 2 mL of anhydrous DCM in a separate vial.

-

Add the isocyanate solution dropwise to the stirring amine solution at 0°C (ice bath) to control exotherm.

-

-

Reaction Monitoring:

-

Allow to warm to Room Temperature (RT).

-

Stir for 2–12 hours.

-

TLC/LC-MS Check: Monitor for disappearance of the starting aniline.

-

Note: The product will be basic. Use a basic mobile phase (e.g., DCM/MeOH/NH4OH) for TLC to prevent streaking.

-

-

-

Workup (Scavenging Method):

-

Since the isocyanate was in excess, unreacted reagent must be removed.

-

Add Polymer-Supported Trisamine (PS-Trisamine): 3 equivalents relative to excess isocyanate.

-

Stir for 2 hours. The resin captures the excess isocyanate.

-

Filter the mixture through a fritted funnel.

-

Concentrate the filtrate in vacuo.

-

-

Purification:

-

The crude residue is often pure enough. If not, purify via Flash Chromatography on Silica (DCM/MeOH gradient with 1% Triethylamine).

-

Visualization of Reaction Logic

The following diagram illustrates the reaction pathway, including the competing hydrolysis side-reaction that necessitates the stoichiometric excess.

Figure 1: Reaction pathway showing the formation of the target urea and the potential hydrolysis side-reaction.[2]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Isocyanate | Ensure solvents are anhydrous. Increase Isocyanate to 1.5 eq. |

| Starting Amine Remains | Low Nucleophilicity | Heat reaction to 40°C or add catalyst (DMAP, 0.1 eq). |

| Symmetric Urea Impurity | Wet Solvents | Dry solvents over molecular sieves (3Å or 4Å) before use. |

| Product Streaking on TLC | Basic Piperidine Moiety | Add 1% |

References

-

Isocyanate Reactivity & Urea Synthesis

-

Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

-

-

Piperidine Scaffolds in Medicinal Chemistry

-

Weng, Q., et al. (2019).[3] Structure-Activity Relationship of Piperidine Derivatives. Journal of Medicinal Chemistry, 62(7), 3268–3285.

-

-

Safety Data (General Isocyanates)

-

CDC/NIOSH. (2024). Isocyanates: NIOSH Pocket Guide to Chemical Hazards.

-

-

Synthesis of 4-Isocyanato-1-methylpiperidine (via Amine)

-

Knölker, H. J., et al. (1996).[2] Synthesis of Isocyanates from Amines using Triphosgene. Angewandte Chemie International Edition, 34(22), 2497.

-

Sources

Troubleshooting & Optimization

Purification strategies for products derived from 4-Isocyanato-1-methylpiperidine

Answering the user's request.## Technical Support Center: Purification Strategies for Products Derived from 4-Isocyanato-1-methylpiperidine

Welcome to the technical support center for purifying reaction products derived from 4-isocyanato-1-methylpiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Given its high reactivity, reactions involving 4-isocyanato-1-methylpiperidine can present unique purification challenges. This document provides in-depth, field-tested solutions to common problems encountered during the work-up and isolation of urea and carbamate derivatives.

The core of this reagent is the highly electrophilic isocyanate group attached to a basic N-methylpiperidine scaffold. This duality—a reactive functional group paired with a basic, sterically hindered ring—dictates the purification strategies. The following FAQs and troubleshooting guides are structured to address specific, practical issues you may encounter in the lab.

Part 1: General Purification & Troubleshooting

This section addresses overarching issues common to most derivatives synthesized from 4-isocyanato-1-methylpiperidine.

Frequently Asked Questions (General)

Q1: My crude product is a complex mixture. Where do I even begin to design a purification strategy?

A: A logical, stepwise approach is crucial. Start by identifying the likely components of your mixture: your target product (urea or carbamate), unreacted starting materials (the parent amine/alcohol and potentially 4-isocyanato-1-methylpiperidine), and common side products. The most prevalent side product is the symmetrical diaryl urea, N,N'-bis(1-methylpiperidin-4-yl)urea, formed by the reaction of the isocyanate with trace amounts of water.

Your initial purification strategy should be based on the physical and chemical properties of your target molecule versus these impurities.

Diagram 1: Initial Purification Strategy Decision Tree

This workflow helps in selecting the primary purification method based on the physical state of your crude product and the nature of the main impurities.

Caption: A decision tree for selecting an initial purification method.

Q2: I'm seeing a significant amount of an insoluble white solid in my crude reaction mixture that isn't my product. What is it and how do I prevent it?

A: This is almost certainly the symmetrical urea, N,N'-bis(1-methylpiperidin-4-yl)urea. It forms when 4-isocyanato-1-methylpiperidine reacts with water.

Causality & Prevention: Isocyanates are highly susceptible to hydrolysis. The initial reaction with water forms an unstable carbamic acid, which rapidly decarboxylates to yield an amine. This newly formed amine (4-amino-1-methylpiperidine) is highly nucleophilic and immediately reacts with another molecule of the starting isocyanate to form the stable, often insoluble, symmetrical urea.

To prevent this:

-

Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle of DriSolv®).

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

-

Reagent Quality: Ensure your amine or alcohol starting material is dry. If necessary, dry it over molecular sieves or by azeotropic distillation.

Removal: This symmetrical urea is typically much less soluble in common organic solvents than the desired unsymmetrical urea or carbamate product. It can often be removed by simple filtration of the crude reaction mixture. If it co-purifies, its high polarity means it will have a low Rf on silica gel, often staying at the baseline.

Part 2: Purification of Urea Derivatives

Urea formation is the reaction of 4-isocyanato-1-methylpiperidine with a primary or secondary amine.

Troubleshooting Guide: Urea Derivatives

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Significant Peak Tailing during Silica Gel Chromatography | The basic nitrogen of the piperidine ring is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to non-ideal elution behavior. | 1. Mobile Phase Modification: Add a basic modifier to the eluent to compete for the acidic sites.[1] • Triethylamine (TEA): Start with 0.5-1% (v/v) TEA in your ethyl acetate/hexane or DCM/methanol mobile phase. • Ammonia: A 1-2% solution of 7N ammonia in methanol can be used as the polar component of your eluent system for very basic compounds.[1] 2. Alternative Stationary Phase: • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[1] • Amine-Treated Silica: Use commercially available amine-functionalized silica gel. |

| Co-elution of Product and Unreacted Amine Starting Material | The polarity of the unreacted amine is very similar to your urea product, making chromatographic separation difficult. | 1. Acidic Wash (Liquid-Liquid Extraction): Before chromatography, dissolve the crude product in an organic solvent (e.g., DCM, EtOAc). Wash the organic layer with a dilute aqueous acid like 1M HCl or 10% citric acid. The basic amine starting material will be protonated and move to the aqueous layer, while your (typically less basic) urea product remains in the organic layer. 2. Use a Scavenger Resin: If the amine is in large excess, consider using an isocyanate-functionalized scavenger resin to react with and remove the excess amine before workup. |

| Product is Difficult to Crystallize | The product may be an oil, or impurities are inhibiting crystal lattice formation. The N-methyl group on the piperidine can disrupt the planarity and hydrogen bonding that facilitates crystallization in some ureas.[2] | 1. Solvent Screening: Test a wide range of solvents and solvent pairs (e.g., EtOAc/hexanes, DCM/ether, methanol/water). 2. Purification First: Ensure the material is of high purity (>95%) by chromatography before attempting recrystallization. Even small amounts of impurities can disrupt crystallization.[3] 3. Trituration: If the product is an amorphous solid or a thick oil, stir it vigorously in a solvent in which it is poorly soluble (e.g., ether, hexanes). This can often induce crystallization and wash away more soluble impurities. |

Protocol 1: Flash Column Chromatography of a Basic Urea Derivative

Objective: To purify a urea derivative while mitigating peak tailing.

Materials:

-

Crude product adsorbed onto a small amount of silica gel.

-

Glass column packed with silica gel (ratio of silica to crude product should be at least 40:1 by weight).[1]

-

Mobile Phase: e.g., 95:4:1 Hexane:Ethyl Acetate:Triethylamine.

-

TLC plates, chamber, and UV lamp.

Procedure:

-

Prepare the Column: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 99:1 Hexane:TEA). Ensure the silica bed is well-compacted and free of air bubbles.

-

Load the Sample: Carefully add the silica-adsorbed crude product to the top of the column bed. Add a thin layer of sand on top to prevent disturbance.

-

Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate containing 1% TEA). This can be done stepwise or as a continuous gradient.

-

Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, ensuring your TLC mobile phase also contains the triethylamine additive for accurate correlation.

-

Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.[1]

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of triethylamine (b.p. 89 °C), you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum.

Part 3: Purification of Carbamate Derivatives

Carbamate formation is the reaction of 4-isocyanato-1-methylpiperidine with an alcohol or phenol.

Troubleshooting Guide: Carbamate Derivatives

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Reaction is Sluggish or Incomplete, Especially with Hindered Alcohols | The nucleophilicity of the alcohol is low, and the isocyanate is sterically hindered by the piperidine ring. | 1. Catalysis: Add a catalyst to activate the reaction. Dibutyltin dilaurate (DBTDL) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used in small (0.1-5 mol%) quantities. 2. Increased Temperature: Gently heat the reaction mixture (e.g., 40-60 °C) to increase the reaction rate. Monitor by TLC to avoid decomposition. |

| Product Contaminated with Unreacted Phenol Starting Material | The acidic phenol starting material can be difficult to separate from the neutral carbamate product. | 1. Basic Wash (Liquid-Liquid Extraction): Before chromatography, dissolve the crude product in an organic solvent (e.g., EtOAc). Wash with a dilute aqueous base like 1M NaOH or 1M K₂CO₃. The acidic phenol will be deprotonated to its corresponding phenoxide salt and partition into the aqueous layer. Your carbamate product will remain in the organic phase. Caution: Ensure your product is stable to basic conditions. |

| Hydrolysis of the Carbamate Product during Workup or Chromatography | Carbamates, while more stable than isocyanates, can still be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. | 1. Neutral Workup: If possible, perform a neutral workup by washing the organic layer with water and brine only. 2. pH Control: If an acid or base wash is necessary, perform it quickly and at low temperatures (e.g., in an ice bath). Neutralize the organic layer immediately afterward with a wash of saturated NaHCO₃ (for acid) or water (for base). 3. Avoid Aggressive Chromatography Conditions: Use neutral or buffered silica gel if instability is observed. Avoid leaving the product on the column for extended periods.[1] |

Diagram 2: Troubleshooting Chromatography Issues

This diagram outlines a logical flow for diagnosing and solving common problems encountered during column chromatography of piperidine derivatives.

Caption: A troubleshooting guide for column chromatography purification.

Protocol 2: Purification via Acid/Base Extraction

Objective: To remove a basic (amine) or acidic (phenol) impurity from a neutral/less basic product. This protocol describes the removal of an unreacted amine.

Materials:

-

Crude product dissolved in a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

-

Separatory funnel.

-

1M Hydrochloric Acid (HCl).

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Brine (saturated aqueous NaCl).

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in an adequate volume of DCM or EtOAc (e.g., 10-20 mL per gram of crude material) in a separatory funnel.

-

Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer. Note: If using EtOAc, the organic layer will be on top. If using DCM, it will be on the bottom. The protonated amine impurity is now in this aqueous layer. Repeat the acid wash one more time to ensure complete removal.

-

Neutralization Wash: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.

-

Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

-

Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

-

Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified product, now free of the basic impurity. The purity should be checked by an appropriate method (TLC, LC-MS, NMR).

References

-

Methods for the Determination of Organic Compounds in Drinking Water - Supplement III (EPA/600/R-95-131) . United States Environmental Protection Agency. [Link]

-

The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 . Agilent Technologies. [Link]

-

Chromatographic Determination of Carbamate Pesticides in Environmental Samples . ResearchGate. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . National Center for Biotechnology Information (PMC). [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction . Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization . National Center for Biotechnology Information (PMC). [Link]

- Manufacture and purification of urea derivatives.

-

Technique Series: Recrystallization (urea as an example) . YouTube (NileRed). [Link]

-

Synthesis of carbamates by carbamoylation . Organic Chemistry Portal. [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method . ResearchGate. [Link]

-

How to purify the urea bought from market to pure urea? . ResearchGate. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . MDPI. [Link]

Sources

Troubleshooting low yield in urea synthesis using 4-Isocyanato-1-methylpiperidine

Status: Operational Ticket ID: UREA-SYN-4IMP Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Triage: What is killing your yield?

Before altering your protocol, compare your observations with these common failure modes.

| Observation | Likely Root Cause | Technical Explanation |

| White precipitate forms immediately upon addition. | Hydrolysis (Moisture) | Formation of the symmetric urea (bis-urea) dimer due to water contamination. |

| Low isolated yield despite clean TLC/LCMS. | Workup Error (The "Acid Trap") | Product loss into the aqueous layer during acidic washes due to the basic piperidine moiety. |

| Product streaks on Silica Gel. | Stationary Phase Interaction | The tertiary amine interacts with acidic silanols on the column, causing peak tailing and loss. |

| No reaction or very slow conversion. | Nucleophile Deactivation | If the partner amine is an HCl salt, it was not adequately free-based before reaction. |

The "Hidden" Chemistry: Why this Reagent is Different

The Autocatalytic Trap:

Unlike standard phenyl isocyanates, 4-Isocyanato-1-methylpiperidine contains an internal tertiary amine (

-

Consequence: This reagent is autocatalytic toward its own destruction. Even trace moisture (ppm levels in "dry" solvents) will react significantly faster with this reagent than with standard aliphatic isocyanates.

Visualizing the Failure Mode (Hydrolysis Cascade)

The following diagram illustrates how water competes with your desired amine, leading to the symmetric urea impurity.

Figure 1: The Hydrolysis Cascade.[2] The internal basicity of the piperidine ring accelerates the water attack (red path), consuming 2 equivalents of isocyanate to form 1 equivalent of impurity.

Protocol Optimization & Troubleshooting

Issue A: Preventing Hydrolysis

Standard Protocol Adjustment:

-

Solvent: Use anhydrous DCM or THF. Do not rely on "freshly opened" bottles; use molecular sieves (3Å or 4Å) activated at 300°C.

-

Atmosphere: Strict Argon or Nitrogen balloon.

-

Order of Addition:

Issue B: The "Acid Trap" (Yield Loss During Workup)

This is the most common reason for 0% yield despite a successful reaction.

-

The Problem: Most urea protocols suggest washing with 1M HCl to remove unreacted starting amine.

-

The Conflict: Your product contains a basic methylpiperidine ring. If you wash with acid, your product protonates and moves to the aqueous layer .[7] You then discard the aqueous layer, throwing away your product.

Correct Workup Protocol:

-

Quench: Add a small amount of methanol to consume excess isocyanate.

-

Wash: Use Saturated Ammonium Chloride (sat. NH₄Cl) or Water only.

-

Do not use HCl or citric acid.

-

Do not use strong base (NaOH) as it may hydrolyze the urea over time.

-

-

Extraction: Extract with DCM or EtOAc (DCM is preferred for solubility).

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is very polar, as it can adsorb basic amines.

Issue C: Purification (Streaking on Silica)

The basic nitrogen interacts with acidic silanols on standard silica gel, causing the product to "streak" (elute over a wide volume) or stick permanently at the baseline.

Decision Tree for Purification:

Figure 2: Purification Strategy. Method A (Basified Silica) is recommended for initial attempts. Method B (Alumina) is superior for very sensitive basic amines.

Frequently Asked Questions (FAQ)

Q1: My amine partner is an HCl salt. Can I just add Triethylamine (TEA) to the reaction?

-

Answer: Yes, but order matters.

-

Protocol: Suspend the Amine-HCl in DCM. Add TEA (1.1 equiv) and stir for 15 mins before adding the isocyanate.

-

Risk:[2][8][9] TEA-HCl salts can sometimes clog the reaction or trap the isocyanate. If possible, perform a free-base extraction (NaOH/DCM) on your amine before starting the urea synthesis.

-

Q2: Can I use "Triphosgene" instead of the isocyanate?

-

Answer: Yes, this is a valid alternative if the isocyanate quality is poor.

-

Route: React 4-amino-1-methylpiperidine with Triphosgene (0.33 equiv) + TEA to generate the isocyanate in situ, then add your partner amine.

-

Note: This generates the same intermediate, so moisture sensitivity remains identical.

-

Q3: How do I store 4-Isocyanato-1-methylpiperidine?

-

Answer: Store at 2–8°C under inert gas. If the liquid has turned cloudy or has white solids at the bottom, filter it through a syringe filter (PTFE) under nitrogen before use. The solid is the symmetric urea impurity.

References

-

Isocyanate Reactivity & Hydrolysis

-